molecular formula C17H12ClF2N3O2 B10949616 N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10949616
M. Wt: 363.7 g/mol
InChI Key: ODCMTXWTABAMEW-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro and fluoro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloro-2-fluoroaniline with 2-fluorophenol in the presence of a suitable base and solvent to form the intermediate. This intermediate is then reacted with pyrazole-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with chloro and fluoro substitutions, such as:

Uniqueness

N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-11-5-6-14(13(20)9-11)21-17(24)15-7-8-23(22-15)10-25-16-4-2-1-3-12(16)19/h1-9H,10H2,(H,21,24)

InChI Key

ODCMTXWTABAMEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)F)F

Origin of Product

United States

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